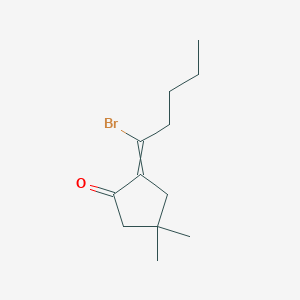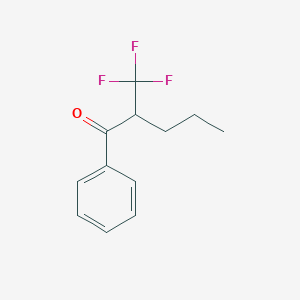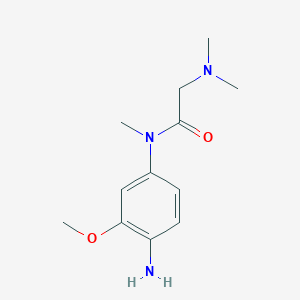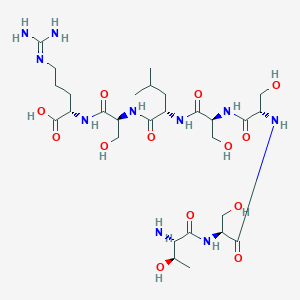![molecular formula C34H30Cl2N2O6 B12525375 6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one](/img/structure/B12525375.png)
6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This compound, with its unique structure, has garnered interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one typically involves multiple steps:
Starting Materials: The synthesis begins with 6-chloro-2-methoxyacridin-9-one.
Etherification: The compound undergoes etherification with ethylene glycol derivatives to introduce the ethoxy groups.
Chlorination: Chlorination is performed to introduce the chloro groups at specific positions.
Final Assembly: The final product is assembled through a series of condensation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: Halogen substitution reactions can occur, where the chloro groups are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated acridine derivatives.
Substitution: Various halogenated acridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other acridine derivatives
Biology
In biological research, it is studied for its potential as an intercalating agent, which can insert itself between DNA base pairs, affecting DNA replication and transcription.
Medicine
Medically, acridine derivatives are explored for their anticancer properties. This compound, in particular, is investigated for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
Industry
In the industrial sector, it can be used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one involves its interaction with DNA. As an intercalating agent, it inserts itself between DNA base pairs, disrupting the normal function of DNA. This can lead to the inhibition of topoisomerase enzymes, preventing DNA replication and transcription, which is particularly useful in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antibacterial properties.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Uniqueness
6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one is unique due to its specific substitutions and the presence of multiple ethoxy groups, which enhance its solubility and potential interactions with biological molecules. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C34H30Cl2N2O6 |
|---|---|
Molekulargewicht |
633.5 g/mol |
IUPAC-Name |
6-chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one |
InChI |
InChI=1S/C34H30Cl2N2O6/c1-41-23-5-9-29-27(19-23)33(39)25-7-3-21(35)17-31(25)37(29)11-13-43-15-16-44-14-12-38-30-10-6-24(42-2)20-28(30)34(40)26-8-4-22(36)18-32(26)38/h3-10,17-20H,11-16H2,1-2H3 |
InChI-Schlüssel |
JIZHYCVYEYCNBT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C3=C(C2=O)C=CC(=C3)Cl)CCOCCOCCN4C5=C(C=C(C=C5)OC)C(=O)C6=C4C=C(C=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)

![2-[2-(5-Methylpyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12525304.png)
![Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B12525308.png)
![3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol](/img/structure/B12525313.png)

![1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B12525320.png)

![1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-](/img/structure/B12525335.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12525346.png)


![2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one](/img/structure/B12525360.png)
![N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12525368.png)
